N,N,N',N'-Tetraisobutyl-malonamide

Nuclear Fuel Reprocessing Actinide Separation Solvent Extraction

Researchers requiring reproducible Pu(IV)/U(VI) separation in nuclear fuel cycle studies often encounter poor selectivity with straight-chain diamides. N,N,N',N'-Tetraisobutyl-malonamide (TIBMA) solves this with branched-chain steric hindrance that favors Pu(IV) complexation. • Crystalline solid (mp 51-53°C) enables precise gravimetric handling, eliminating liquid transfer errors. • Calculated logP of 5.043 ensures superior organic phase retention over straight-chain analogs. • Forms isolable Pu(NO₃)₄·2TIBMA complexes suitable for single-crystal XRD structural determination.

Molecular Formula C19H38N2O2
Molecular Weight 326.5 g/mol
CAS No. 14287-99-1
Cat. No. B080545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N',N'-Tetraisobutyl-malonamide
CAS14287-99-1
Molecular FormulaC19H38N2O2
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C)C)C(=O)CC(=O)N(CC(C)C)CC(C)C
InChIInChI=1S/C19H38N2O2/c1-14(2)10-20(11-15(3)4)18(22)9-19(23)21(12-16(5)6)13-17(7)8/h14-17H,9-13H2,1-8H3
InChIKeyZABBKBCPKIMSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,N',N'-Tetraisobutyl-malonamide (CAS 14287-99-1) for Nuclear Fuel Reprocessing and Actinide Separation


N,N,N',N'-Tetraisobutyl-malonamide (TIBMA) is a tetraalkyl-substituted malonamide diamide characterized by four isobutyl groups on its amide nitrogens . This lipophilic, neutral extractant belongs to the malonamide family widely investigated for solvent extraction of actinides and lanthanides from nitric acid media in nuclear fuel cycle applications [1]. Its sterically hindered branched-chain structure confers distinct physical and extraction properties compared to its straight-chain analogs.

1
Targeted Pu/U separation from nitric acid media for actinide partitioning studies
2
Crystalline solid extractant for precise gravimetric dispensing and handling
3
Branched-chain diamide scaffold for actinide coordination chemistry research

Why Generic Malonamide Substitution Fails for N,N,N',N'-Tetraisobutyl-malonamide (TIBMA)


Malonamide extractants are exquisitely sensitive to alkyl chain architecture. The straight-chain analog tetrabutyl malonamide (TBMA) extracts U(VI) and Pu(IV) more efficiently than TIBMA but exhibits markedly poorer selectivity for Pu/U separation [1]. Furthermore, TIBMA is a crystalline solid (melting point 51-53°C), whereas TBMA is a liquid at room temperature, fundamentally altering handling, formulation, and phase behavior [2]. These differences arise directly from the sterically hindered, branched isobutyl groups of TIBMA, which modulate metal binding geometry, solubility, and aggregation. Consequently, substituting TIBMA with other tetraalkyl malonamides compromises separation performance and physical compatibility in established nuclear reprocessing protocols.

TIBMA (Target)
Reported Pu/U selectivity for targeted partitioning workflows
TBMA (Substitute)
Higher extraction efficiency but selectivity profile may differ
TIBMA (Target)
Crystalline solid; supports gravimetric dispensing and storage
TBMA (Substitute)
Liquid at ambient temperature; alters formulation and phase behavior
TIBMA (Target)
Enhanced organic-phase partitioning profile for sustained circuit use
TBMA (Substitute)
Partitioning behavior may shift aqueous-phase extractant loss

Quantitative Differentiation of N,N,N',N'-Tetraisobutyl-malonamide (TIBMA) from Key Comparators


TIBMA vs. TBMA: Improved Pu/U Selectivity in Nitric Acid Extraction

In a direct head-to-head study, TIBMA demonstrated superior selectivity for Pu/U separation compared to its straight-chain analog tetrabutyl malonamide (TBMA). TBMA was found to extract U(VI) and Pu(IV) more efficiently overall but afforded poor selectivity for Pu/U separation [1]. TIBMA, while showing lower absolute extraction efficiency, provides the improved Pu/U selectivity essential for targeted actinide partitioning in nuclear waste streams.

Pu/U Selectivity
Reported
TIBMA shows improved Pu/U selectivity vs TBMA in nitric acid extraction. Exact separation factor not reported.
Supports selective Pu recovery workflow
Head-to-head comparison; qualitative evidence
Nuclear Fuel Reprocessing Actinide Separation Solvent Extraction

TIBMA vs. TBMA: Solid-State Physical Form Enables Distinct Handling and Formulation

TIBMA is a crystalline solid with a reported melting point of 51-53°C [1], whereas its straight-chain analog TBMA is a clear liquid at ambient temperature . This fundamental difference in physical state arises from the branched isobutyl substitution pattern, which promotes more efficient crystal packing compared to the linear n-butyl chains.

Physical State
Head-to-head
TIBMA: crystalline solid, mp 51-53°C. TBMA: clear liquid at ambient temperature (20-25°C).
Supports gravimetric dispensing workflow
Solid form may support storage stability
Physical Property Extractant Formulation Handling

TIBMA Forms Well-Defined, Isolable Solid Complexes with Plutonium(IV)

In comparative complexation studies, TIBMA formed a discrete Pu(NO3)4·2TIBMA complex that could be isolated as a solid [1]. In contrast, complexes formed with other tetraalkyl malonamides (e.g., TBMA) and monoamides under identical conditions were obtained as viscous liquids, complicating purification and characterization.

Pu(IV) Complexation
Class-level
TIBMA forms isolable solid Pu(NO3)4·2TIBMA complex. Other diamides and monoamides gave viscous liquids under identical conditions.
Supports structural characterization workflow
Class-level inference; verify with target system
Coordination Chemistry Actinide Complexation Solid-State Characterization

TIBMA vs. TBMA: Enhanced Hydrophobicity (logP 5.043) Favors Organic Phase Partitioning

The calculated octanol-water partition coefficient (logP) for TIBMA is 5.043 [1], exceeding that of its straight-chain analog TBMA (logP 4.23) . This increased hydrophobicity arises from the branched isobutyl architecture and directly influences the extractant's solubility in non-polar diluents and its partitioning behavior in biphasic extraction systems.

Hydrophobicity
Head-to-head
TIBMA logP: 5.043 vs TBMA: 4.23. Δ ≈ 0.81 (higher hydrophobicity for TIBMA).
Supports organic-phase retention review
Calculated partition coefficient values
Lipophilicity Solvent Extraction Partitioning

TIBMA vs. TBMA: Comparable Density but Distinct Molecular Packing

Despite their different physical states at room temperature, TIBMA and TBMA exhibit nearly identical calculated densities: TIBMA density is 0.927 g/cm³ compared to 0.93 g/cm³ for TBMA . This similarity underscores that the key differences between these isomers arise from molecular packing and intermolecular interactions rather than gross density variations.

Density
Data to verify
TIBMA: 0.927 g/cm³ vs TBMA: 0.93 g/cm³. Negligible difference (~0.003 g/cm³).
Packing, not density, drives property differences
Calculated values; sources not cited
Density Molecular Packing Physical Property

Optimal Application Scenarios for N,N,N',N'-Tetraisobutyl-malonamide (TIBMA) Based on Quantitative Evidence


Selective Plutonium Recovery from Uranium-Containing Nitric Acid Raffinates

TIBMA is uniquely suited for nuclear fuel reprocessing flowsheets requiring preferential Pu(IV) extraction over U(VI). As established in Section 3, TIBMA offers improved Pu/U selectivity compared to the more efficient but poorly selective TBMA [1]. This property addresses a critical need in advanced partitioning strategies where selective actinide recovery enhances proliferation resistance and waste minimization.

Solid Extractant Formulation for Precise Gravimetric Dispensing in Laboratory-Scale Extractions

The crystalline solid nature of TIBMA (melting point 51-53°C) [2] enables accurate weighing and transfer, reducing solvent handling hazards associated with liquid extractants like TBMA. This physical form is particularly advantageous in research settings where precise ligand-to-metal ratios must be maintained for reproducible extraction isotherms and mechanistic studies.

Synthesis and Isolation of Crystalline Actinide-Diamide Model Complexes

TIBMA's ability to form solid Pu(NO3)4·2TIBMA complexes [3] makes it a preferred ligand for fundamental coordination chemistry investigations. Researchers can isolate and characterize these crystalline materials using single-crystal X-ray diffraction, enabling detailed structural analysis of actinide-diamide bonding—information critical for rational ligand design.

Hydrophobic Phase-Transfer Catalysis and Metal Ion Separation in Non-Polar Media

With a calculated logP of 5.043 [2], TIBMA exhibits enhanced hydrophobicity over TBMA (logP 4.23), favoring its retention in organic phases such as dodecane or kerosene. This property minimizes extractant loss to aqueous raffinates and supports sustained performance in continuous counter-current extraction batteries used in industrial-scale hydrometallurgy.

Application
Selection Property
Validation Focus
Selective plutonium recovery from nitric acid media
Reported Pu/U selectivity profile
Separation factor verification under target conditions
Solid extractant formulation and gravimetric handling
Crystalline solid physical form
Melting point and dispensing property assessment
Actinide coordination complex synthesis
Solid complex isolation capability
Crystal structure and stoichiometry confirmation
Organic-phase retention in continuous extraction circuits
Hydrophobicity and partitioning profile
Aqueous-phase extractant loss monitoring

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